3-(4-Methoxyphenyl)-3-methyloxirane-2-carbonitrile
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Overview
Description
3-(4-Methoxyphenyl)-3-methyloxirane-2-carbonitrile is an organic compound with a complex structure that includes an oxirane ring, a methoxyphenyl group, and a carbonitrile group
Preparation Methods
The synthesis of 3-(4-Methoxyphenyl)-3-methyloxirane-2-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with methylmagnesium bromide to form the corresponding alcohol, which is then converted to the oxirane ring through an epoxidation reaction.
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of more efficient catalysts and reaction conditions to increase yield and reduce production costs .
Chemical Reactions Analysis
3-(4-Methoxyphenyl)-3-methyloxirane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(4-Methoxyphenyl)-3-methyloxirane-2-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-3-methyloxirane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The carbonitrile group can also participate in interactions with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
3-(4-Methoxyphenyl)-3-methyloxirane-2-carbonitrile can be compared with other similar compounds, such as:
3-(4-Methoxyphenyl)-2-oxirane-2-carbonitrile: Lacks the methyl group, leading to different reactivity and biological activity.
3-(4-Methoxyphenyl)-3-methyloxirane-2-carboxylic acid: Contains a carboxylic acid group instead of a carbonitrile group, affecting its chemical properties and applications.
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C11H11NO2/c1-11(10(7-12)14-11)8-3-5-9(13-2)6-4-8/h3-6,10H,1-2H3 |
InChI Key |
IMOXLRIWRHYLMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)C#N)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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